![molecular formula C9H9BrO4S B3317961 2-[(3-溴苯基)甲磺酰基]乙酸 CAS No. 98288-12-1](/img/structure/B3317961.png)
2-[(3-溴苯基)甲磺酰基]乙酸
描述
2-[(3-Bromophenyl)methanesulfonyl]acetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 293.14 .
Molecular Structure Analysis
The molecular formula of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid is C9H9BrO4S . The InChI code is 1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical and Chemical Properties Analysis
2-[(3-Bromophenyl)methanesulfonyl]acetic acid is a powder at room temperature . It has a melting point of 174-175 degrees Celsius .科学研究应用
甲烷转化中的均相催化
均相催化,尤其是在甲烷转化中,是研究的关键领域。甲烷是一种强效温室气体,如果能有效地转化为甲醇、乙酸或乙醛等更有价值的化学物质,它将具有重大的碳资源潜力。Sakakura(2010)的综述详细阐述了通过均相催化进行甲烷转化的挑战和进展,其中2-[(3-溴苯基)甲磺酰基]乙酸等化合物可以作为这些反应中的中间体或催化剂,突出了此类化合物在可持续化学和能源生产中的重要性Sakakura, T. (2010)。
环境应用中的光催化
光催化代表着另一个重要的领域,其中相关化合物有助于环境修复。Cantau等人。(2007)回顾了污染大气中还原性硫化合物(例如甲硫醇、二甲基硫)的氧化,表明光催化过程在减轻有害和难闻的影响中发挥的作用。这项研究强调了光催化材料的效用,可能包括2-[(3-溴苯基)甲磺酰基]乙酸的衍生物,在环境和水处理应用中的作用Cantau, C., et al. (2007)。
有机缓蚀剂
Goyal等人对有机化合物在腐蚀抑制中的作用,特别是在酸性溶液中的作用进行了批判性的综述。(2018)。这些抑制剂,包括潜在的2-[(3-溴苯基)甲磺酰基]乙酸及其衍生物,对于保护金属和合金免受降解至关重要,展示了该化合物在工业维护和保存中的相关性Goyal, M., et al. (2018)。
甲烷营养菌的生物技术应用
在生物技术中,甲烷营养菌以甲烷为其唯一的碳源,从单细胞蛋白生产到生物聚合物和其他有价值的化学品,提供了大量的应用。Strong等人。(2015)全面概述了甲烷营养菌在利用甲烷时产生经济价值的潜力,该过程可能涉及或被2-[(3-溴苯基)甲磺酰基]乙酸等化学化合物优化Strong, P., et al. (2015)。
安全和危害
作用机制
Target of Action
The primary targets of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .
Mode of Action
It is hypothesized that the compound may interact with its targets through the bromophenyl and methanesulfonyl groups, which are known to have significant biological activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s activity .
生化分析
Biochemical Properties
2-[(3-Bromophenyl)methanesulfonyl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the conditions under which the reaction occurs .
Cellular Effects
2-[(3-Bromophenyl)methanesulfonyl]acetic acid affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of proteins involved in signaling pathways, leading to changes in cellular responses. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid involves its binding interactions with biomolecules. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecule, affecting its function. Additionally, 2-[(3-Bromophenyl)methanesulfonyl]acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to 2-[(3-Bromophenyl)methanesulfonyl]acetic acid can result in sustained changes in cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-[(3-Bromophenyl)methanesulfonyl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby influencing the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid can determine its role in cellular processes and its overall impact on cell function .
属性
IUPAC Name |
2-[(3-bromophenyl)methylsulfonyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGDBXMRFDVKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



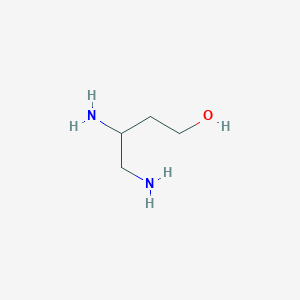
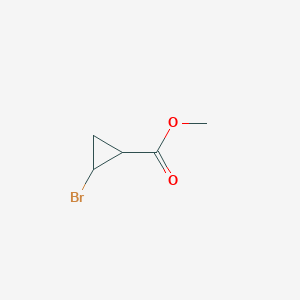
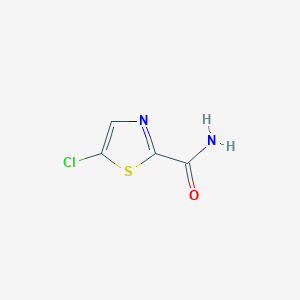
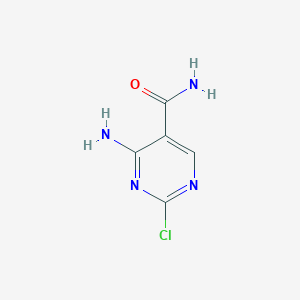
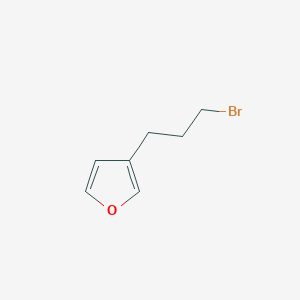
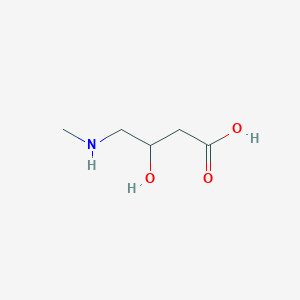
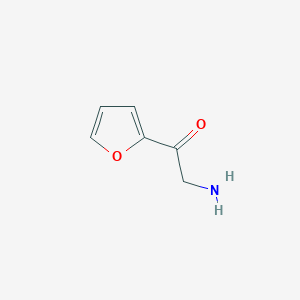
![1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one](/img/structure/B3317927.png)
![1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one](/img/structure/B3317934.png)
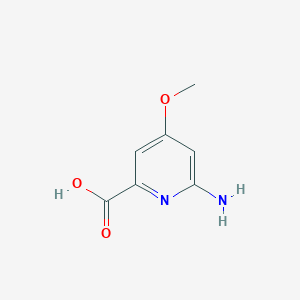
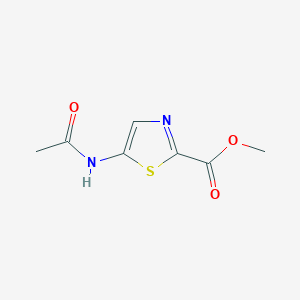
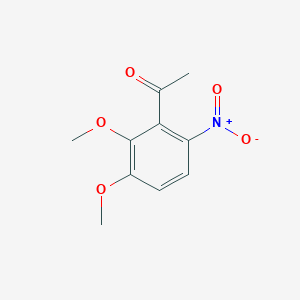
![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B3317981.png)
